Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate
Description
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate is a complex organic compound known for its unique chemical structure and properties This compound features a benzoate core substituted with nitro groups and an amino group linked to a phenylethyl chain
Properties
CAS No. |
836622-51-6 |
|---|---|
Molecular Formula |
C18H19N3O6 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
propan-2-yl 3,5-dinitro-4-(2-phenylethylamino)benzoate |
InChI |
InChI=1S/C18H19N3O6/c1-12(2)27-18(22)14-10-15(20(23)24)17(16(11-14)21(25)26)19-9-8-13-6-4-3-5-7-13/h3-7,10-12,19H,8-9H2,1-2H3 |
InChI Key |
MHBIMYFSIXUFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NCCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate typically involves multi-step organic reactions. One common method starts with the nitration of a benzoic acid derivative to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the amino group via a nucleophilic substitution reaction using a phenylethylamine derivative. The final step involves esterification with propan-2-ol under acidic conditions to form the desired benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and esterification steps, ensuring higher yields and purity. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of various alkyl or acyl groups at the amino position.
Scientific Research Applications
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3,5-dinitrobenzoate: Lacks the phenylethylamino group, resulting in different reactivity and applications.
Propan-2-yl 4-[(2-phenylethyl)amino]benzoate:
Uniqueness
Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate is unique due to the combination of nitro and amino groups on the benzoate core. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
